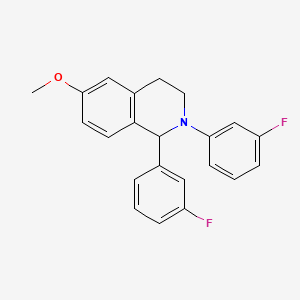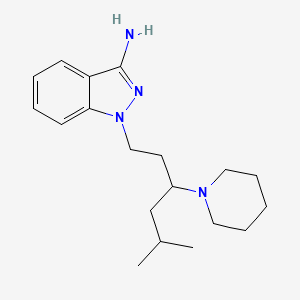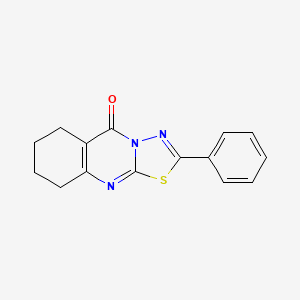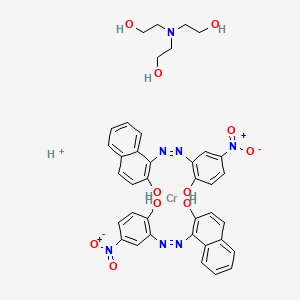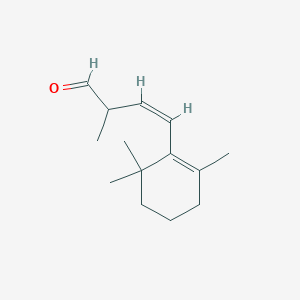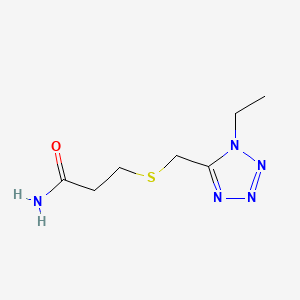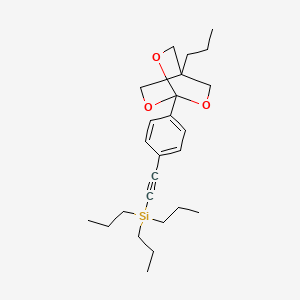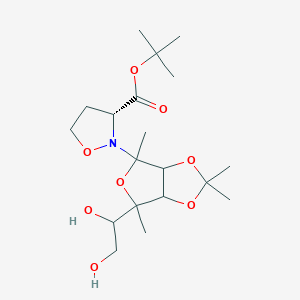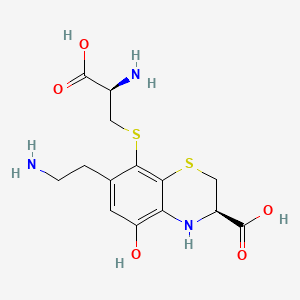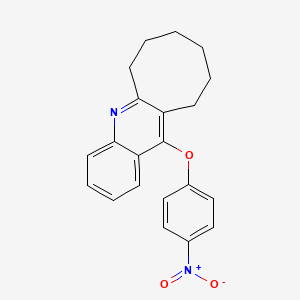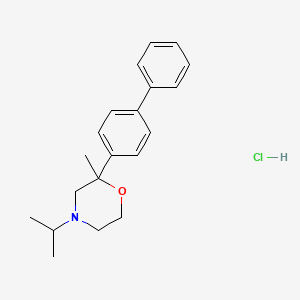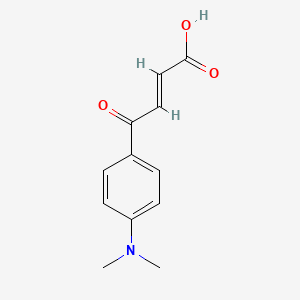
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetic anhydride and pyridine. This reaction is carried out at elevated temperatures, around 220°C, to facilitate the formation of the desired product . Another method involves the use of sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336, which aids in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including smart materials that respond to environmental stimuli. Its incorporation into polymers and other materials enhances their thermal stability and mechanical properties .
作用机制
The mechanism of action of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, further modulating its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include (E)-3-(4-(Dimethylamino)phenyl)-2-propenoic acid and (E)-4-(4-(Dimethylamino)phenyl)-3-buten-2-one. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Uniqueness
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
86867-14-3 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
(E)-4-[4-(dimethylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-8H,1-2H3,(H,15,16)/b8-7+ |
InChI 键 |
HUWCREVZODMUNL-BQYQJAHWSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



